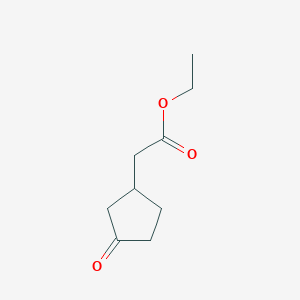

Ethyl 2-(3-oxocyclopentyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-oxocyclopentyl)acetate, also known as Ethyl (2-oxocyclopentyl)acetate, is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da .

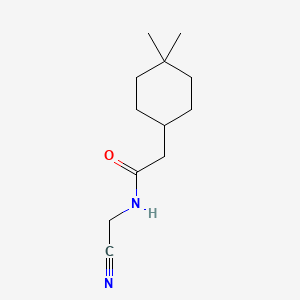

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . More detailed structural information may be available in specialized chemical databases or literature.Physical and Chemical Properties Analysis

This compound is typically stored in a sealed, dry environment at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Applications De Recherche Scientifique

Application in Regioselective Addition Reactions

Ethyl 2-(3-oxocyclopentyl)acetate is involved in regioselective addition reactions. A study demonstrated the reaction of similar ethyl acetates with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond (Koz’minykh et al., 2006).

Role in Dieckmann Cyclisation

The compound plays a role in Dieckmann cyclisation processes. An example includes the isomerisation of ethyl 1-ethoxycarbonyl-2-oxocyclopentylacetate to a different ethyl acetate compound, proceeding via diethyl β-ethoxycarbonylpimelate (Banerjee, Dutta, & Bagavant, 1957).

Use in Microbial Production

Ethyl acetate, a short-chain ester, is widely used in various industries. Research has explored microbial conversion of biomass-derived sugars into ethyl acetate, highlighting the importance of acetyl-CoA accumulation for synthesizing ethyl acetate in vivo and the potential of metabolic engineering in yeasts (Zhang et al., 2020).

Role in Green Chemistry

Ethyl acetate is also significant in the field of green chemistry, as seen in the polymerization of 2-ethyl-2-oxazoline in ethyl acetate, offering an environmentally friendlier alternative for pharmaceutical applications (Vergaelen et al., 2020).

Esterification Process and Green Catalysts

Ethyl acetate’s synthesis, particularly in esterification processes, has been explored using green catalysts. A study discussed the use of an ionic liquid as a green catalyst in the esterification of acetic acid with ethanol, emphasizing the need for environmentally responsible catalysts (He et al., 2018).

Synthesis of Specific Compounds

The compound is used in the synthesis of various complex organic compounds. For instance, the synthesis of (±)-Dihydrofomannosin Acetate, a compound involving a similar ethyl acetate, has been documented, showcasing its utility in organic synthesis (KosugiHiroshi & UdaHisashi, 1980).

Inhibition Efficiencies in Corrosion Studies

Ethyl acetate derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical calculations on certain ethyl acetate derivatives demonstrated their effectiveness as corrosion inhibitors for copper in acidic environments (Zarrouk et al., 2014).

Safety and Hazards

Ethyl 2-(3-oxocyclopentyl)acetate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered a flammable liquid and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system (CNS) being a target organ . Safety precautions include avoiding contact with skin, eyes, and clothing, and using only in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 2-(3-oxocyclopentyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOBKJVHYFWLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2879858.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2879867.png)

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide](/img/no-structure.png)

![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)